molecular formula C12H16INO2 B14837183 4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine

4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine

Cat. No.: B14837183
M. Wt: 333.16 g/mol
InChI Key: QUDIOIYSQCEULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced via an alkylation reaction using tert-butyl alcohol and a suitable base.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodine atom to a hydrogen atom.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in various biochemical reactions, including halogen bonding and redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

5-cyclopropyloxy-2-iodo-4-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-9-6-11(13)14-7-10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

QUDIOIYSQCEULW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=NC=C1OC2CC2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.